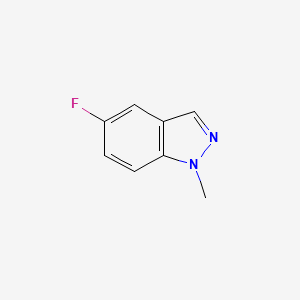

5-Fluoro-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-1H-indazole consists of a fused ring system with a nitrogen atom at the 1 and 3 positions . The 5 position of the indazole ring is substituted with a fluorine atom, and the 1 position is substituted with a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indazole is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 274.9±13.0 °C at 760 mmHg . It has a molar refractivity of 36.6±0.3 cm3 and a polar surface area of 29 Å2 .Scientific Research Applications

Antihypertensive Applications

Indazole-containing heterocyclic compounds, such as 5-Fluoro-1-methyl-1H-indazole, have been found to have a wide variety of medicinal applications, including as antihypertensive agents . These compounds can help in the management of high blood pressure.

Anticancer Applications

These compounds have also been used in the development of anticancer drugs . For instance, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Antidepressant Applications

Indazole-containing compounds have been used in the creation of antidepressant drugs . These drugs can help manage and treat various forms of depression.

Anti-inflammatory Applications

Indazole derivatives have shown significant anti-inflammatory effects . For example, it was identified that three derivatives have conceded the adequate anti-inflammatory effect with inhibition in paw edema of 77, 76, and 76% at 3 hours .

Antibacterial Applications

These compounds have been used in the development of antibacterial agents . They can help in the treatment of various bacterial infections.

Antiviral Applications

Indazole derivatives possess various biological activities, including antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antidiabetic Applications

Indazole derivatives have also been found to possess antidiabetic properties . They can be used in the management and treatment of diabetes.

Antimalarial Applications

Indazole derivatives have shown potential in the treatment of malaria . They can be used in the development of antimalarial drugs.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Fluoro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been reported to have antiviral activity against a broad range of rna and dna viruses

Result of Action

Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-Fluoro-1-methyl-1H-indazole may have similar effects.

Action Environment

Safety data suggests that this compound should be handled carefully to avoid contact with skin and eyes and to prevent the formation of dust and aerosols .

properties

IUPAC Name |

5-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIYLPAIKTQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672032 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210023-65-6 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)